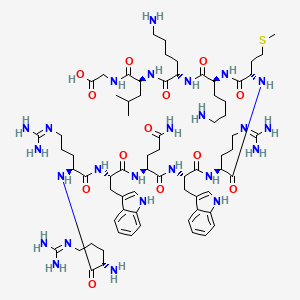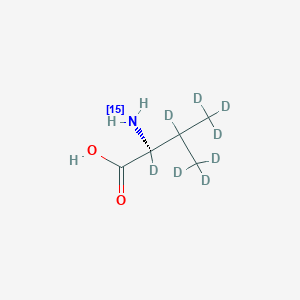
N-Acetyl-D-methionine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-methionine-d4 is a deuterium-labeled derivative of N-Acetyl-D-methionine. This compound is a stable isotope-labeled amino acid derivative, which is used extensively in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-D-methionine-d4 is synthesized by incorporating deuterium into N-Acetyl-D-methionine. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium oxide (heavy water) as a source of deuterium. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-methionine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound to its sulfoxide form.
Reduction: Reduction reactions can revert oxidized forms back to the original compound.
Substitution: Deuterium atoms can be replaced with other isotopes or elements under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include N-Acetyl-D-methionine sulfoxide from oxidation and the original this compound from reduction .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-methionine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of N-Acetyl-D-methionine-d4 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct signal that can be detected using mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems . The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-methionine: The non-deuterated form of the compound.
N-Acetyl-L-methionine: The L-isomer of N-Acetyl-D-methionine.
Methionine: The parent amino acid from which N-Acetyl-D-methionine is derived.
Uniqueness
N-Acetyl-D-methionine-d4 is unique due to the presence of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium labeling provides enhanced stability and distinct mass spectrometric signals, making it easier to track and study compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
195.27 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1/i3D2,4D2 |
InChI-Schlüssel |
XUYPXLNMDZIRQH-GOBLDTIASA-N |
Isomerische SMILES |
[2H]C([2H])([C@H](C(=O)O)NC(=O)C)C([2H])([2H])SC |
Kanonische SMILES |
CC(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)






![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)

